molecular formula C8H13ClN2O B12299951 (S)-5-(piperidin-2-yl)isoxazole hydrochloride

(S)-5-(piperidin-2-yl)isoxazole hydrochloride

Cat. No.: B12299951
M. Wt: 188.65 g/mol
InChI Key: VZMFFKIATYSHFE-FJXQXJEOSA-N
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Description

(S)-5-(piperidin-2-yl)isoxazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to an isoxazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(piperidin-2-yl)isoxazole hydrochloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoxazole intermediate.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(piperidin-2-yl)isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced piperidine or isoxazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(S)-5-(piperidin-2-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(piperidin-2-yl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors, influencing synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(piperidin-2-yl)oxazole hydrochloride
  • (S)-3-(piperidin-2-yl)isoxazole hydrochloride

Uniqueness

(S)-5-(piperidin-2-yl)isoxazole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

5-[(2S)-piperidin-2-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m0./s1

InChI Key

VZMFFKIATYSHFE-FJXQXJEOSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=NO2.Cl

Canonical SMILES

C1CCNC(C1)C2=CC=NO2.Cl

Origin of Product

United States

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